(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol
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Overview
Description
The compound (3S,8R,9R,10R,12R,13R,14S,17S)-17-(®-2,6-Dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol is a complex organic molecule It is characterized by its intricate structure, which includes multiple chiral centers and a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically begins with the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of the various functional groups and chiral centers. Key steps may include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of chiral centers: This step requires the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry.
Functional group modifications: Various functional groups, such as hydroxyl and methyl groups, are introduced through reactions like hydroxylation and methylation.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods while maintaining the precision needed for the correct stereochemistry. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alkanes or alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.
Medicine: Due to its potential biological activity, it is being investigated for use in drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3S,8R,9R,10R,12R,13R,14S,17S)-17-(®-2,6-Dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol: This compound is similar in structure but may have different functional groups or stereochemistry.
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-{[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-3,5,6,8,10,12,14: This compound has a similar core structure but different functional groups and stereochemistry.
Uniqueness
The uniqueness of (3S,8R,9R,10R,12R,13R,14S,17S)-17-(®-2,6-Dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C30H54O4 |
---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H54O4/c1-25(2,33)13-9-14-30(8,34)19-10-16-29(7)24(19)20(31)18-22-27(5)15-12-23(32)26(3,4)21(27)11-17-28(22,29)6/h19-24,31-34H,9-18H2,1-8H3/t19-,20+,21?,22+,23-,24-,27-,28+,29-,30+/m0/s1 |
InChI Key |
VKYVIIIEJKSVBR-FRSYONSYSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2C[C@H]([C@H]4[C@@]3(CC[C@@H]4[C@@](C)(CCCC(C)(C)O)O)C)O)C)(C)C)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C(C)(CCCC(C)(C)O)O)C)O)C)C |
Origin of Product |
United States |
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